molecular formula C5H4Cl2N2S B2547422 2,4-Dichloro-6-(methylthio)pyrimidine CAS No. 1137576-60-3

2,4-Dichloro-6-(methylthio)pyrimidine

Cat. No.: B2547422
CAS No.: 1137576-60-3
M. Wt: 195.06
InChI Key: OYUCPHYZEOODST-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(methylthio)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5H4Cl2N2S. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms and a methylthio group attached to the pyrimidine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-6-(methylthio)pyrimidine typically involves the chlorination of 2-methylthiopyrimidine. One common method includes the reaction of 2-methylthiopyrimidine with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions . Another approach involves the use of thionyl chloride as a chlorinating agent .

Industrial Production Methods: Industrial production of this compound often employs large-scale chlorination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-(methylthio)pyrimidine and its derivatives often involves the inhibition of specific enzymes or interference with nucleic acid synthesis. For example, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby blocking its activity . The molecular targets and pathways involved vary depending on the specific derivative and its intended application .

Comparison with Similar Compounds

  • 2,4-Dichloro-6-methylpyrimidine
  • 4,6-Dichloro-2-(methylthio)pyrimidine
  • 2,4,6-Trichloropyrimidine

Comparison: 2,4-Dichloro-6-(methylthio)pyrimidine is unique due to the presence of both chlorine atoms and a methylthio group, which confer distinct reactivity and biological activity compared to similar compounds. For instance, 2,4-Dichloro-6-methylpyrimidine lacks the methylthio group, resulting in different chemical properties and applications . Similarly, 2,4,6-Trichloropyrimidine, with an additional chlorine atom, exhibits different reactivity patterns .

Properties

IUPAC Name

2,4-dichloro-6-methylsulfanylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2S/c1-10-4-2-3(6)8-5(7)9-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYUCPHYZEOODST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC(=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1137576-60-3
Record name 2,4-dichloro-6-(methylsulfanyl)pyrimidine
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